molecular formula C8H8BrNOS B7480281 2-(2-Bromophenyl)sulfanylacetamide

2-(2-Bromophenyl)sulfanylacetamide

Cat. No.: B7480281
M. Wt: 246.13 g/mol
InChI Key: GBWLMAGRPKUUHM-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)sulfanylacetamide is a brominated phenylacetamide derivative featuring a sulfanyl (-S-) group bridging the acetamide moiety and a 2-bromophenyl ring. The ortho-bromo substitution on the phenyl ring introduces steric and electronic effects that may influence molecular interactions with biological targets .

Properties

IUPAC Name

2-(2-bromophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWLMAGRPKUUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (I)

  • Structural Features : Para-bromo substitution on the phenyl ring, with an additional 2-methoxyphenyl group attached to the acetamide nitrogen.
  • Key Differences: The para-bromo configuration (vs.
  • Research Findings : Exhibits antimicrobial activity, attributed to its resemblance to β-lactam antibiotics. The methoxy group may improve solubility but reduce metabolic stability compared to sulfanyl-containing analogs .

N-(2-Benzoylphenyl)-2-bromoacetamide

  • Structural Features : A benzoyl group replaces the sulfanyl bridge, and the bromine is directly on the acetamide chain.
  • The benzoyl group may enhance aromatic stacking but increase lipophilicity.
  • Safety data highlight toxicity risks common to brominated compounds, necessitating careful handling .

N-(2-Bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

  • Structural Features : Incorporates a methyl-substituted imidazole ring via the sulfanyl group.
  • Key Differences : The imidazole moiety introduces hydrogen-bonding capability and basicity, which could enhance target binding (e.g., to enzymes or receptors). This heterocycle may improve pharmacokinetics but also increase metabolic complexity .

N-(2-Bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

  • Structural Features : Features a 4,6-dimethylpyrimidine ring attached via the sulfanyl group.
  • Key Differences : The pyrimidine ring’s planar structure and nitrogen atoms enable π-π stacking and hydrogen bonding, common in antiviral and anticancer agents. Methyl groups may enhance metabolic stability but reduce solubility .
  • Applications : Likely explored for its heterocyclic diversity in drug discovery, though detailed pharmacological data are lacking.

2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic Acid

  • Structural Features : Replaces the sulfanyl group with a phenylacetic acid moiety and positions bromine at the para site.
  • The para-bromo configuration may alter electronic effects compared to the target compound’s ortho substitution .
  • Research Relevance : Could serve as a metabolite or prodrug of bromophenylacetamide derivatives.

N-(2-Bromophenyl)acetamide

  • Structural Features : Simplest analog, lacking the sulfanyl bridge entirely.
  • Simpler structure may result in lower bioactivity but improved synthetic accessibility.
  • Safety Profile : Classified as hazardous due to bromine-related toxicity, requiring stringent safety protocols .

Comparative Analysis Table

Compound Name Structural Highlights Key Functional Groups Potential Applications Safety Notes
2-(2-Bromophenyl)sulfanylacetamide (Target) Ortho-bromo, sulfanyl bridge -S-, Br, CONH2 Antimicrobial, anti-inflammatory Likely toxic (bromine/sulfur)
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Para-bromo, methoxyphenyl -OCH3, Br, CONH2 Antimicrobial Moderate toxicity
N-(2-Benzoylphenyl)-2-bromoacetamide Benzoyl, bromoacetamide -COPh, Br, CONH2 Organic synthesis intermediate High toxicity
N-(2-Bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide Imidazole-sulfanyl, ortho-bromo -S-, imidazole, Br Enzyme inhibition Unknown metabolic effects
N-(2-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide Pyrimidine-sulfanyl, dimethyl -S-, pyrimidine, Br Antiviral/anticancer Solubility challenges
N-(2-Bromophenyl)acetamide Simple acetamide, ortho-bromo CONH2, Br Chemical intermediate High toxicity

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